molecular formula C9H20Cl2N2 B6608680 2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride CAS No. 2866309-06-8

2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride

Cat. No.: B6608680
CAS No.: 2866309-06-8
M. Wt: 227.17 g/mol
InChI Key: DEAZEJHPTQJNOT-UHFFFAOYSA-N
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Description

2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 and a molecular weight of 227.17 g/mol. This compound is part of the azaspiro family, which is characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound efficiently.

Chemical Reactions Analysis

2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme interactions and receptor binding due to its unique structure. In medicine, 2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride is investigated for its potential therapeutic properties, including its use as a precursor for drug development. Industrially, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine While both compounds share a spirocyclic structure, the differences in their ring sizes and substituents can lead to variations in their chemical reactivity and biological activity The unique features of 2-{6-azaspiro[3

Properties

IUPAC Name

2-(6-azaspiro[3.4]octan-6-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-5-7-11-6-4-9(8-11)2-1-3-9;;/h1-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAZEJHPTQJNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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